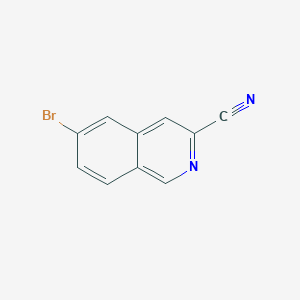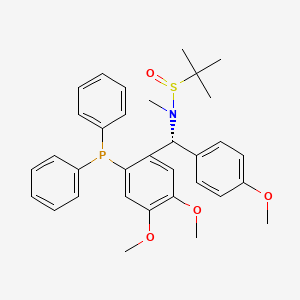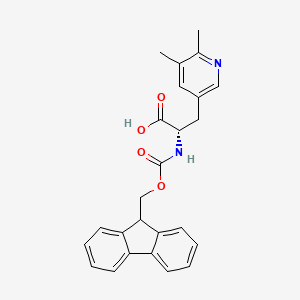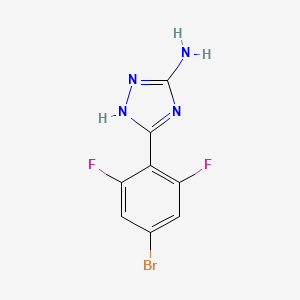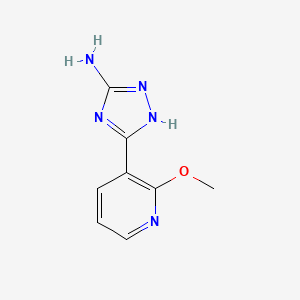
5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with an amino group and a methoxy-pyridyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Substitution Reactions: The introduction of the amino group and the methoxy-pyridyl group can be achieved through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the triazole ring with ammonia or an amine, while the methoxy-pyridyl group can be introduced through a reaction with a methoxy-pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used under appropriate conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. It may also find applications in materials science for the creation of novel materials with specific properties.
作用机制
The mechanism of action of 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. For example, it could inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway and exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the methoxy-pyridyl group, which may result in different biological activities and chemical properties.
3-(2-Methoxy-3-pyridyl)-1H-1,2,4-triazole:
5-Amino-3-(2-chloro-3-pyridyl)-1H-1,2,4-triazole: Substitutes the methoxy group with a chloro group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the amino group and the methoxy-pyridyl group in 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H9N5O |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
5-(2-methoxypyridin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O/c1-14-7-5(3-2-4-10-7)6-11-8(9)13-12-6/h2-4H,1H3,(H3,9,11,12,13) |
InChI 键 |
UQPHCMZMQIZRMD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)C2=NC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


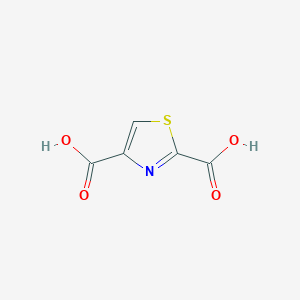
![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)

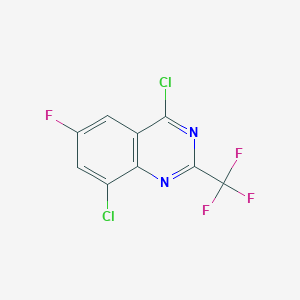


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)

